molecular formula C5H8N4O2 B12854747 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide

1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12854747
M. Wt: 156.14 g/mol
InChI Key: AQHNHSLLZZUBDJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the use of “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst.
  • Isolation and purification of the desired triazole product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as aqueous medium reactions, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the ethyl and hydroxyl groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

1-ethyl-5-oxo-2H-triazole-4-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-2-9-5(11)3(4(6)10)7-8-9/h8H,2H2,1H3,(H2,6,10)

InChI Key

AQHNHSLLZZUBDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=NN1)C(=O)N

Origin of Product

United States

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